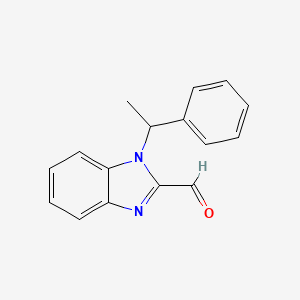

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde" is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. Benzimidazoles are notable for their diverse applications in medicinal chemistry due to their biological activity.

Synthesis Analysis

The synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, which are closely related to the compound , can be achieved through the reaction of o-phenylenediamines with aromatic aldehydes. One method involves using silica sulfuric acid as a catalyst in water or ethanol at ambient temperature, which has been reported to be highly selective and allows for the catalyst to be reused . Another efficient procedure for synthesizing similar compounds utilizes Caro's acid supported on silica gel in ethanol under reflux conditions . These methods highlight the trend towards more environmentally friendly and sustainable synthetic routes, such as the use of water as a solvent and the development of reusable catalysts.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific substituents on the benzimidazole core, such as the 1-phenylethyl group and the aldehyde functional group in the compound of interest, can significantly influence the compound's chemical properties and reactivity.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often facilitated by their nitrogen atoms in the imidazole ring. The synthesis of 1-vinylpyrrole-benzimidazole ensembles, for example, involves the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, which can proceed directly or via intermediate Schiff bases . These reactions typically result in compounds with interesting photophysical properties, such as fluorescence in the blue region, which is significant for practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and stability. For instance, the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions using iron(III) phosphate as a catalyst demonstrates the potential for high yields and mild reaction conditions . This approach also emphasizes the importance of green chemistry principles in the synthesis of benzimidazole derivatives, aiming to reduce the environmental impact of chemical processes.

Aplicaciones Científicas De Investigación

Synthesis and Fluorescence

1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde, through its derivatives, plays a critical role in synthesizing fluorescent compounds. For example, Trofimov et al. (2009) demonstrated the synthesis of 1-vinylpyrrole-benzimidazole ensembles, which are intensely fluorescent, particularly in the blue region (Trofimov et al., 2009). This indicates potential applications in fields requiring fluorescent tagging or imaging.

Anticancer Properties

The derivatives of 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde have been explored for their potential as anticancer agents. Anwar et al. (2023) synthesized indole-3-substituted-2-benzimidazoles and benzothiazoles, which showed efficacy against various cancer cell lines, highlighting the compound's role in developing novel anticancer drugs (Anwar et al., 2023).

Catalysis in Organic Synthesis

In the field of organic synthesis, compounds like 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde are used as precursors or intermediates in catalysis. Sharma et al. (2017) reported that complexes involving benzimidazole derivatives acted as catalysts for alcohol oxidation and synthesis of heterocycles (Sharma et al., 2017). This showcases the compound's utility in facilitating chemical transformations.

Spectroscopic Properties and Electronic Structure

The spectroscopic properties and electronic structure of benzimidazole derivatives are of significant interest. Tie-gang et al. (2011) synthesized benzimidazole compounds containing pyrazole groups, finding them to have stable structures and strong fluorescence, indicating potential applications in bioassays and DNA probes (Tie-gang et al., 2011).

Propiedades

IUPAC Name |

1-(1-phenylethyl)benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVGAVYKVRKLHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389932 |

Source

|

| Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

612046-98-7 |

Source

|

| Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)